チミン-α,α,α,6-D4 グリコール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

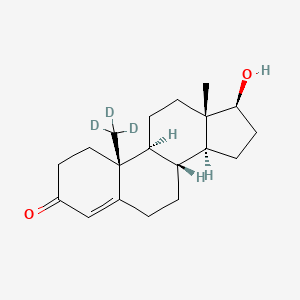

THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL: is a deuterium-labeled derivative of thymine glycol, a modified nucleobase. It is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical and pharmacokinetic studies .

科学的研究の応用

THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

Biology: Employed in DNA damage and repair studies to understand the effects of oxidative stress on nucleic acids.

Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of drugs.

Industry: Applied in the development of new pharmaceuticals and diagnostic tools

作用機序

Target of Action

Thymine-α,α,α,6-d4 Glycol is a deuterium-labeled compound It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .

Mode of Action

It’s known that deuterium-labeled compounds interact with their targets in a similar manner to their non-deuterated counterparts, with the key difference being the presence of deuterium . This can affect the pharmacokinetic and metabolic profiles of the drugs .

Biochemical Pathways

Deuterium-labeled compounds are often used as tracers in drug development processes, which can provide valuable insights into the biochemical pathways affected by the drug .

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs

Result of Action

The use of deuterium-labeled compounds can provide valuable insights into the effects of the drug at a molecular and cellular level .

Action Environment

It’s known that factors such as temperature can affect the stability and efficacy of deuterium-labeled compounds .

生化学分析

Biochemical Properties

Thymine-Alpha,Alpha,Alpha,6-D4 Glycol plays a significant role in biochemical reactions, particularly in the context of DNA damage and repair. It interacts with various enzymes and proteins involved in these processes. For instance, it is recognized and excised by DNA glycosylases, such as endonuclease III and thymine DNA glycosylase, which initiate the base excision repair pathway . These interactions are crucial for maintaining genomic stability and preventing mutations.

Cellular Effects

Thymine-Alpha,Alpha,Alpha,6-D4 Glycol affects various types of cells by influencing cellular processes such as DNA repair, cell signaling, and gene expression. In cells, the presence of thymine glycol lesions can lead to the activation of DNA repair pathways, including base excision repair and nucleotide excision repair . These pathways help to restore the integrity of the DNA and ensure proper cellular function. Additionally, the compound can impact cell signaling pathways by inducing stress responses and altering gene expression profiles related to DNA damage response .

Molecular Mechanism

At the molecular level, Thymine-Alpha,Alpha,Alpha,6-D4 Glycol exerts its effects through specific binding interactions with DNA repair enzymes. It acts as a substrate for DNA glycosylases, which recognize and remove the damaged base, creating an abasic site that is further processed by other enzymes in the repair pathway . This process involves the cleavage of the glycosidic bond between the damaged base and the sugar-phosphate backbone, followed by the recruitment of endonucleases, polymerases, and ligases to complete the repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thymine-Alpha,Alpha,Alpha,6-D4 Glycol can change over time due to its stability and degradation properties. The compound is generally stable under recommended storage conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro studies have shown that thymine glycol lesions can persist in DNA, leading to chronic activation of repair pathways and potential alterations in cellular metabolism over extended periods .

Dosage Effects in Animal Models

The effects of Thymine-Alpha,Alpha,Alpha,6-D4 Glycol in animal models vary with different dosages. At low doses, the compound can be effectively used to study DNA repair mechanisms without causing significant toxicity . At higher doses, it may induce adverse effects such as increased mutation rates, cellular stress, and potential toxicity due to the accumulation of DNA lesions . These threshold effects are important for determining safe and effective dosages for research purposes.

Metabolic Pathways

Thymine-Alpha,Alpha,Alpha,6-D4 Glycol is involved in metabolic pathways related to DNA repair and nucleotide metabolism. It interacts with enzymes such as DNA glycosylases and endonucleases, which are essential for the excision and processing of damaged bases . The compound’s incorporation into DNA allows for the study of metabolic flux and the dynamics of DNA repair processes, providing insights into the cellular response to oxidative damage .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL typically involves the incorporation of deuterium into thymine glycol. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents under controlled conditions .

Industrial Production Methods: Industrial production of THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of specialized equipment and processes to ensure the consistent incorporation of deuterium .

化学反応の分析

Types of Reactions: THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL can undergo various chemical reactions, including:

Oxidation: Conversion to other oxidized forms of thymine derivatives.

Reduction: Reduction reactions to form different reduced derivatives.

Substitution: Substitution reactions where functional groups are replaced with others

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles under appropriate conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized thymine derivatives, while reduction may produce reduced forms of thymine glycol .

類似化合物との比較

Thymine Glycol: The non-deuterated form of the compound.

Deuterated Nucleobases: Other nucleobases labeled with deuterium, such as deuterated cytosine or adenine.

Uniqueness: THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL is unique due to its specific deuterium labeling, which provides enhanced stability and allows for more precise tracking in biochemical studies compared to its non-deuterated counterparts .

特性

CAS番号 |

132523-94-5 |

|---|---|

分子式 |

C7H6D4N2O4 |

分子量 |

190.19 |

同義語 |

THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![I+/--L-Fucopyranosyl-(1a2)-I(2)-D-galactopyranosyl-(1a2)-I+/--D-xylopyranosyl-(1a6)-[I+/--D-xylopyranosyl-(1a6)-I(2)-D-glucopyranosyl-(1a4)]-I(2)-D-glucopyranosyl-(1a4)-D-glucitol](/img/structure/B1148528.png)

![(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester](/img/structure/B1148536.png)

![6-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148537.png)

![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1148540.png)

![12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B1148544.png)